(3,4-dimethoxyphenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
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Overview
Description
(3,4-Dimethoxyphenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic compound with a unique structure that includes a quinoline core, a dithiolo ring, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethoxyphenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
The dithiolo ring can be introduced through a cyclization reaction involving a suitable dithiol and a halogenated quinoline derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Skraup synthesis and the cyclization steps, as well as the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield quinoline alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3,4-dimethoxyphenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying proteins, nucleic acids, and other biomolecules.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity make it a promising candidate for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of high-performance materials.
Mechanism of Action
The mechanism of action of (3,4-dimethoxyphenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity and specificity, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethoxyphenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
- (3,4-Dimethoxyphenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanol
- (3,4-Dimethoxyphenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methane
Uniqueness
The uniqueness of this compound lies in its combination of a quinoline core, a dithiolo ring, and a methanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H21NO3S3 |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C22H21NO3S3/c1-12-7-6-8-14-17-19(28-29-21(17)27)22(2,3)23(18(12)14)20(24)13-9-10-15(25-4)16(11-13)26-5/h6-11H,1-5H3 |
InChI Key |
KBLXYBRLVCOOHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC(=C(C=C4)OC)OC)(C)C)SSC3=S |
Origin of Product |
United States |
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